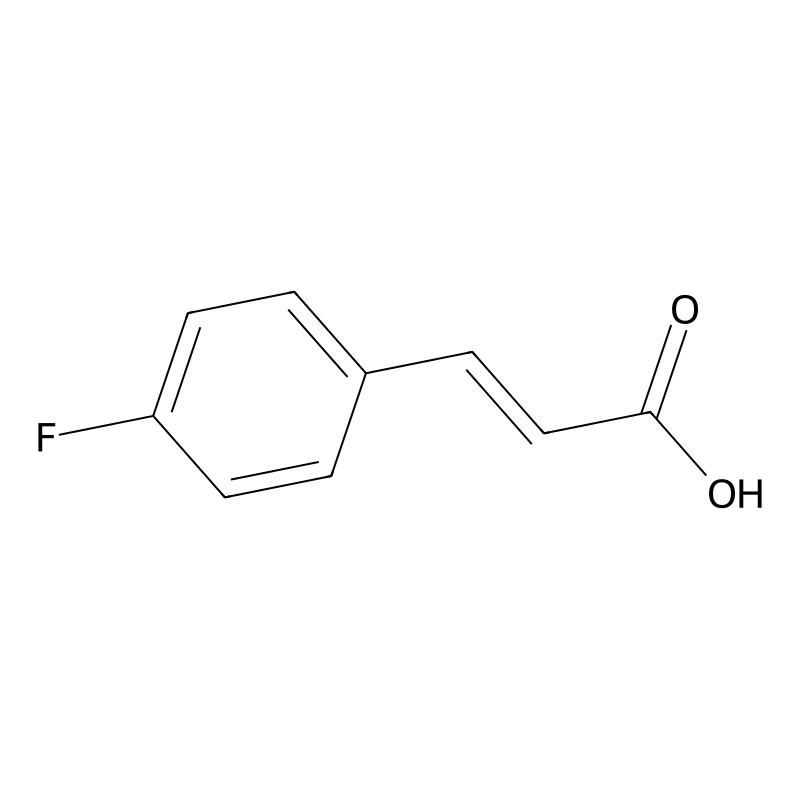

4-Fluorocinnamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

4-Fluorocinnamic acid (4-FCA) is a halogenated aromatic carboxylic acid, appearing as a white to off-white crystalline solid. It serves as a versatile precursor and intermediate in pharmaceutical research, organic synthesis, and materials science, particularly for photoresponsive materials, liquid crystals, and polymers. The defining feature of this compound is the fluorine atom at the para-position of the phenyl ring. This substitution critically modifies the molecule's electronic properties, thermal stability, and intermolecular interactions compared to unsubstituted cinnamic acid, making it a non-interchangeable choice for specific synthesis routes and material formulations.

Replacing 4-Fluorocinnamic acid with unsubstituted cinnamic acid, its positional isomers (e.g., 2-fluoro), or other para-substituted analogs (e.g., 4-chloro) is often unfeasible in practice. The specific placement of the fluorine atom dictates critical, non-transferable material properties. Substitutional changes alter the molecule's melting point, crystal packing, electronic character, and solubility, which directly impacts processability, reaction kinetics, product yields, and the final performance of materials such as polymers or nonlinear optical crystals. For applications in medicinal chemistry, the para-fluoro position provides a unique combination of metabolic stability and bioisosteric properties that are not replicated by other halogens or functional groups.

Superior Thermal Stability for High-Temperature Processing

4-Fluorocinnamic acid exhibits a significantly higher melting point compared to its parent compound and other isomers, a key indicator of thermal stability relevant for melt processing and synthesis at elevated temperatures. Its melting point is approximately 76-77 °C higher than that of unsubstituted trans-cinnamic acid and 30 °C higher than its 2-fluoro isomer.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | 209–210 °C |

| Comparator Or Baseline | trans-Cinnamic acid: 133 °C; 2-Fluorocinnamic acid: 178-180 °C |

| Quantified Difference | +76 °C vs. trans-Cinnamic acid; +30 °C vs. 2-Fluorocinnamic acid |

| Conditions | Standard literature values (lit.) |

A higher melting point allows for a wider processing window and use as a precursor in manufacturing thermally stable polymers and materials where lower-melting analogs would decompose or be unsuitable.

Defined Electronic Properties for Predictable Synthetic Reactivity

The para-fluoro substituent provides a distinct electronic modification to the aromatic ring, which is quantitatively captured by its Hammett substituent constant (σp). The σp value for fluorine (+0.06) indicates it is weakly electron-withdrawing by induction but also a π-donor by resonance, a unique balance not offered by hydrogen (σp = 0.00) or stronger withdrawing groups like chlorine (σp = +0.23). This specific electronic influence is critical for tuning reaction rates and equilibria in multi-step organic syntheses.

| Evidence Dimension | Hammett Substituent Constant (σp) |

| Target Compound Data | +0.06 (for -F) |

| Comparator Or Baseline | -H: 0.00; -Cl: +0.23; -OCH3: -0.27 |

| Quantified Difference | Provides weak electron-withdrawing character, unlike the neutral -H or more strongly withdrawing -Cl. |

| Conditions | Standard Hammett constants derived from the ionization of substituted benzoic acids in water at 25 °C. |

For process development and medicinal chemistry, selecting a precursor with a known Hammett constant allows for rational control over reaction outcomes and fine-tuning of a target molecule's electronic properties, which is not possible with less-defined or crude starting materials.

Enabling Precursor for Second-Harmonic Generation (SHG) Materials

The introduction of fluorine into the cinnamic acid framework is a documented strategy for designing materials with significant second-order nonlinear optical (NLO) properties. Theoretical studies on related structures show that fluorine substitution at the phenyl ring of the cinnamic acid segment can dramatically increase the static second-order polarizability (βtot), a key metric for NLO performance. This effect is attributed to the modification of the intramolecular charge transfer characteristics, a property not present in the unsubstituted cinnamic acid.

| Evidence Dimension | Nonlinear Optical (NLO) Response |

| Target Compound Data | Fluorine substitution is a key design element for enhancing NLO properties in cinnamic acid derivatives. |

| Comparator Or Baseline | Unsubstituted cinnamic acid derivatives often have lower NLO response. |

| Quantified Difference | Calculations on analogous systems show βtot values can increase by orders of magnitude upon strategic fluorination. |

| Conditions | Time-dependent density functional theory (TD-DFT) calculations on similar donor-acceptor systems. |

Procuring 4-Fluorocinnamic acid is a direct route for researchers and developers aiming to synthesize novel organic crystals for applications in frequency-doubling lasers and other photonic devices, where unsubstituted analogs lack the necessary molecular-level performance.

Precursor for Thermally Stable Polymers and Resins

The high melting point and thermal stability of 4-Fluorocinnamic acid make it a preferred building block for specialty polymers and resins intended for high-temperature applications. Its incorporation can enhance the thermal properties of the final material compared to formulations based on unsubstituted cinnamic acid.

Development of Organic Nonlinear Optical (NLO) Crystals

As a precursor with favorable electronic and crystal packing properties, 4-Fluorocinnamic acid is a strategic choice for synthesizing materials for photonic applications, such as second-harmonic generation for lasers. The fluorine atom is critical for achieving the necessary molecular polarizability not found in simpler analogs.

Intermediate for Fluorinated Pharmaceuticals and Agrochemicals

In drug discovery and agrochemical synthesis, the para-fluoro group is used to enhance metabolic stability and bioavailability. 4-Fluorocinnamic acid serves as a key intermediate for introducing this motif into complex bioactive molecules, offering a distinct advantage over non-fluorinated or differently halogenated precursors.

Component in Liquid Crystal Formulations

The defined polarity and molecular shape imparted by the fluorine atom make 4-Fluorocinnamic acid and its derivatives suitable components for adjusting the phase transition temperatures and electro-optical properties of liquid crystal mixtures for display technologies.

References

- [6] Gupte, A., et al. (2019). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 20(13), 3338.

- [21] Janjua, M. R. S. A. (2019). Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds: Effect of Fluorine on NLO Response. Journal of the Mexican Chemical Society, 62(3).

- [24] Janjua, M. R. S. A. (2019). Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds: Effect of Fluorine on NLO Response. Journal of the Mexican Chemical Society, 62(3).

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

459-32-5

Wikipedia

Dates

Explore Compound Types